molecular formula C25H22N2O2 B7693937 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

Cat. No. B7693937
M. Wt: 382.5 g/mol
InChI Key: BBAAZBSPMYZHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has also been shown to modulate the activity of various ion channels in the brain, which may have implications for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. Additionally, its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide. One area of research is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is to develop more potent analogs of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide and its effects on various signaling pathways.

Synthesis Methods

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide involves the reaction of 2-methylbenzoyl chloride with N-phenyl-2-aminoethanol in the presence of sodium hydride, followed by the reaction of the resulting intermediate with 8-hydroxyquinoline-3-carboxaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-17-9-6-7-14-22(17)25(29)27(21-12-4-3-5-13-21)16-20-15-19-11-8-10-18(2)23(19)26-24(20)28/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAAZBSPMYZHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide

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